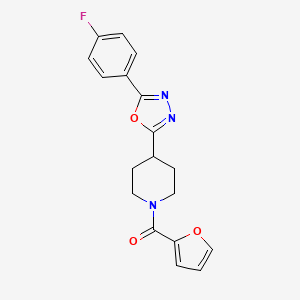
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone, also known as PFOB, is a synthetic compound1. It has a unique chemical structure with a molecular formula of C18H16FN3O3 and a molecular weight of 341.3421.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, the synthesis of similar compounds often involves complex organic reactions. For instance, the protodeboronation of pinacol boronic esters has been used in the synthesis of related compounds2.Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula,C18H16FN3O3. This indicates that it contains 18 carbon atoms, 16 hydrogen atoms, 1 fluorine atom, 3 nitrogen atoms, and 3 oxygen atoms1.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving this compound. However, similar compounds have been involved in various chemical reactions, such as Suzuki–Miyaura coupling, oxidations, aminations, halogenations, and C–C bond formations2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not specified in the available data. However, its molecular formulaC18H16FN3O3 and molecular weight 341.342 are known1.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Applications
Research has highlighted the synthesis and biological evaluation of novel derivatives with potential antimicrobial and anti-inflammatory properties. For instance, the study by Ravula et al. (2016) focused on the synthesis of novel pyrazoline derivatives, showcasing their significant in vivo anti-inflammatory and in vitro antibacterial activities, suggesting potential applications in the development of new therapeutic agents (Ravula et al., 2016).
Anticancer and Antipsychotic Applications
Certain derivatives have shown promising results in anticancer and antipsychotic applications. For example, ADX47273, a novel metabotropic glutamate receptor 5-selective positive allosteric modulator, exhibited preclinical antipsychotic-like and procognitive activities, indicating its potential use in the treatment of psychiatric disorders (Liu et al., 2008).
Antidepressant Potential
The novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors have been developed, showing marked antidepressant potential in preclinical models. This suggests the utility of these compounds in developing new treatments for depression (Vacher et al., 1999).
Corrosion Inhibition
Research has also explored the use of certain derivatives as corrosion inhibitors for mild steel in acidic media, indicating their potential application in protecting industrial materials from corrosion. The study by Singaravelu et al. (2022) reported on the effectiveness of specific organic inhibitors in significantly reducing the corrosion of mild steel in an acidic environment (Singaravelu et al., 2022).
Molecular Structure and Interaction Analysis
Further studies have focused on the structural exploration and analysis of novel bioactive heterocycles, providing insights into their molecular structure, stability, and intermolecular interactions. These studies lay the groundwork for the design and synthesis of new compounds with optimized properties for various applications (Prasad et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available data. It’s important to handle all chemical compounds with appropriate safety measures.
Zukünftige Richtungen
The future directions for this compound are not specified in the available data. However, similar compounds have shown diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities3.
Please note that this information is based on the available data and may not be exhaustive. For more detailed information, please refer to the original sources or consult with a professional in the field.
Eigenschaften
IUPAC Name |
[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3/c19-14-5-3-12(4-6-14)16-20-21-17(25-16)13-7-9-22(10-8-13)18(23)15-2-1-11-24-15/h1-6,11,13H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOTCTJGCMQEQRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C3=CC=C(C=C3)F)C(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(furan-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[3,5-bis(trifluoromethyl)benzyl]sulfanyl}-3-isopropyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2728279.png)
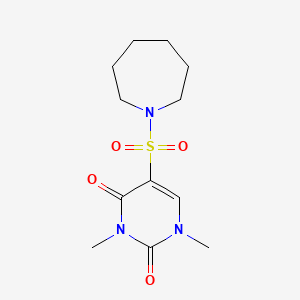
![N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2728281.png)
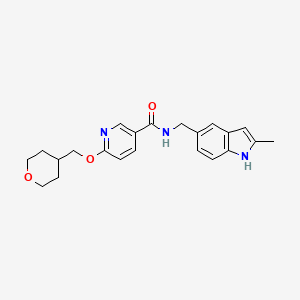
![Ethyl 5-(2,6-difluorobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728287.png)
![tert-butyl N-[(1-aminocyclohexyl)methyl]carbamate hydrochloride](/img/structure/B2728288.png)
![6-methyl-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2728290.png)
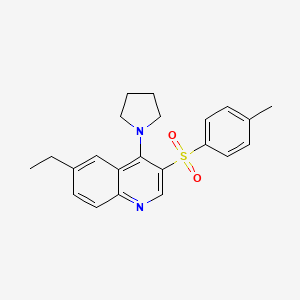
![1-(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2728293.png)
![2,4-dichloro-5-[(4-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B2728294.png)
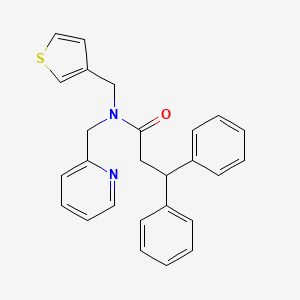
![(E)-3-(Furan-3-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)prop-2-enamide](/img/structure/B2728296.png)
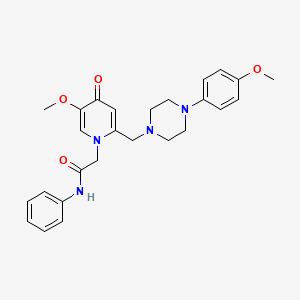
![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2728300.png)